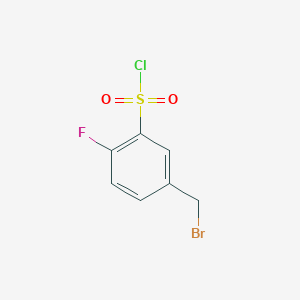

5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride: is an organic compound that features a benzene ring substituted with bromomethyl, fluorine, and sulphonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves the bromination of a precursor compound. One common method involves the reaction of 2-fluorobenzenesulphonyl chloride with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group . The reaction is usually carried out in an organic solvent such as dichloromethane at controlled temperatures to ensure the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of the sulphonyl chloride group.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substituted benzene derivatives with various functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the function and interaction of these biomolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its ability to act as an electrophile due to the presence of the bromomethyl and sulphonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

- 5-Bromomethyl-2-chlorobenzenesulphonyl chloride

- 5-Bromomethyl-2-methylbenzenesulphonyl chloride

- 5-Bromomethyl-2-nitrobenzenesulphonyl chloride

Comparison: Compared to its analogs, 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the final products. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other analogs might not be as effective .

Biological Activity

5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organosulfur compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromomethyl group and a fluorobenzene sulfonyl chloride moiety, which contribute to its reactivity and biological activity. The molecular formula is C7H6BrClF2O2S, with a molecular weight of approximately 257.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClF₂O₂S |

| Molecular Weight | 257.54 g/mol |

| IUPAC Name | 5-(Bromomethyl)-2-fluorobenzenesulfonyl chloride |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities, making it a candidate for therapeutic applications.

- Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : It could potentially modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonyl chlorides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfonamide derivatives have been widely studied for their ability to inhibit tumor growth through various mechanisms, including:

- Inhibition of Carbonic Anhydrase : Certain sulfonamides can inhibit carbonic anhydrase, which plays a role in tumor cell proliferation.

- Induction of Apoptosis : There is evidence that some sulfonyl derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Case Studies

- Study on Antibacterial Activity :

- Anticancer Screening :

Properties

Molecular Formula |

C7H5BrClFO2S |

|---|---|

Molecular Weight |

287.53 g/mol |

IUPAC Name |

5-(bromomethyl)-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2 |

InChI Key |

UUVQWISGYNOLMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.